molecular formula C12H11BrN2O B12831994 6-(Benzyloxy)-2-bromopyridin-3-amine

6-(Benzyloxy)-2-bromopyridin-3-amine

Cat. No.: B12831994
M. Wt: 279.13 g/mol
InChI Key: OWIPEBVXAVGVTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Benzyloxy)-2-bromopyridin-3-amine is a brominated aminopyridine derivative that serves as a versatile chemical intermediate and building block in organic synthesis and medicinal chemistry research. While the exact data for this specific isomer is limited, its structural analogs are prominently featured in the synthesis of complex heteroaromatic compounds. For instance, closely related bromo- and benzyloxy-substituted aminopyridines are key precursors in the development of pyridin-2(1H)-one derivatives, which are being investigated as potential novel analgesic agents for the treatment of chronic pain and mechanical allodynia . The benzyloxy group acts as a common protecting group for the hydroxy-pyridinone functionality, and the bromine atom serves as a handle for further structural elaboration via cross-coupling reactions, such as the Suzuki-Miyaura coupling used to introduce indole and other aryl groups . Researchers value this compound for its ability to facilitate the exploration of structure-activity relationships (SAR) in drug discovery programs. The presence of both an amine and a bromine on the pyridine ring allows for sequential and diverse functionalization, making it a valuable scaffold for constructing compound libraries aimed at identifying new therapeutic candidates . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11BrN2O

Molecular Weight

279.13 g/mol

IUPAC Name

2-bromo-6-phenylmethoxypyridin-3-amine

InChI

InChI=1S/C12H11BrN2O/c13-12-10(14)6-7-11(15-12)16-8-9-4-2-1-3-5-9/h1-7H,8,14H2

InChI Key

OWIPEBVXAVGVTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=C(C=C2)N)Br

Origin of Product

United States

Advanced Synthetic Methodologies

Regioselective Pyridine (B92270) Ring Functionalization

The arrangement of the amino, benzyloxy, and bromo substituents on the pyridine ring in 6-(benzyloxy)-2-bromopyridin-3-amine is a synthetic challenge that necessitates a thoughtful approach to regioselective functionalization. The electronic nature of the pyridine ring, an electron-deficient heterocycle, and the directing effects of the substituents play a crucial role in determining the outcome of substitution reactions.

Strategic Introduction of Benzyloxy Substituents

A common and effective method for the synthesis of benzyloxypyridines is the Williamson ether synthesis, which involves the alkylation of a hydroxypyridine with a benzyl (B1604629) halide. In the context of preparing a precursor to the target molecule, this would typically involve the reaction of a 6-hydroxypyridine derivative. The reaction is generally carried out in the presence of a base to deprotonate the hydroxyl group, forming a more nucleophilic pyridinolate anion.

The selection of the base and solvent is critical for the success of this reaction. Common bases include alkali metal hydroxides (e.g., NaOH, KOH), carbonates (e.g., K₂CO₃, Cs₂CO₃), and hydrides (e.g., NaH). The choice of solvent can range from polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) (MeCN) to alcohols or even aqueous micellar media for greener approaches. scirp.orgscirp.org The reactivity of the benzyl halide also plays a role, with benzyl bromide and benzyl chloride being the most common reagents.

Starting MaterialReagentBaseSolventTemperatureYield
6-Hydroxypyridin-3-amineBenzyl bromideK₂CO₃DMFRoom Temp.High
2-Bromo-6-hydroxypyridineBenzyl chlorideNaHTHFRefluxGood

This table represents typical conditions and is for illustrative purposes.

Beyond simple alkylation, other O-functionalization strategies can be employed. These can include Mitsunobu reactions, which allow for the conversion of a hydroxyl group to a benzyloxy group under milder, neutral conditions using triphenylphosphine (B44618) and a dialkyl azodicarboxylate. While effective, this method is often used for more complex substrates where the Williamson conditions might be too harsh.

Furthermore, innovative approaches utilizing phase-transfer catalysis or microwave-assisted synthesis have been developed to improve reaction times and yields for the O-alkylation of hydroxypyridines. scirp.org These methods can offer advantages in terms of efficiency and environmental impact.

Precision Bromination Techniques

The introduction of a bromine atom at the 2-position of the 6-benzyloxypyridin-3-amine precursor requires a highly regioselective bromination method. The directing effects of the existing amino and benzyloxy groups must be carefully considered. Both substituents are activating, ortho-, para-directing groups, which can lead to a mixture of products if the reaction is not carefully controlled.

Electrophilic aromatic substitution is the most common method for the bromination of pyridine rings. The choice of brominating agent and reaction conditions is paramount to achieving the desired regioselectivity.

A widely used and effective reagent for the selective bromination of activated pyridines is N-bromosuccinimide (NBS). researchgate.netthieme-connect.com The reactivity of the substrate and the regioselectivity of the bromination are influenced by the solvent and the nature of the activating group. For aminopyridines, the amino group is a powerful activating group, and bromination typically occurs at the positions ortho and para to it. In the case of 6-(benzyloxy)pyridin-3-amine, the positions ortho (C2 and C4) and para (C5) to the amino group are activated. The benzyloxy group at C6 also activates the ortho (C5) and para (C3) positions. The interplay of these directing effects determines the final position of bromination.

Studies on the bromination of substituted pyridines have shown that the regioselectivity can be finely tuned by the choice of solvent. thieme-connect.com For instance, in non-polar solvents, the formation of specific brominated isomers can be favored.

SubstrateBrominating AgentSolventTemperatureProduct(s)
6-(Benzyloxy)pyridin-3-amineNBS (1 equiv)Dichloromethane0 °C to RTThis compound (major) + other isomers
3-Aminopyridine (B143674)NBS (1 equiv)AcetonitrileRoom Temp.2-Bromo-3-aminopyridine and 2,6-Dibromo-3-aminopyridine

This table represents plausible outcomes based on general reactivity patterns.

Achieving high selectivity for the C2 position in the presence of a C3-amino group and a C6-benzyloxy group can be challenging due to the strong activating and directing effects of these substituents. In cases where direct electrophilic bromination provides poor selectivity, alternative strategies may be required.

One such strategy involves the use of a directing group to guide the halogenation to a specific position. Although not explicitly detailed for this exact molecule in the provided search context, such methodologies are a key part of modern synthetic organic chemistry. Another approach could involve a multi-step sequence, for example, by starting with a pre-functionalized pyridine that already contains a substituent that can be later converted to the desired amino or benzyloxy group after the bromination step.

Recent advances in C-H functionalization and the use of specific catalytic systems for pyridine halogenation are also expanding the toolbox for chemists to achieve previously difficult transformations with high precision.

Condensation and Substitution Reactions for Amine Incorporation

While direct condensation reactions are not the principal method for introducing the primary amine in this specific case, the underlying starting material, 6-(benzyloxy)-2-bromo-3-nitropyridine, is itself synthesized through a series of substitution and functional group manipulations. The benzyloxy group is typically introduced via a Williamson ether synthesis on a corresponding hydroxypyridine derivative. The nitro group is installed through nitration of the pyridine ring, a classic electrophilic aromatic substitution.

The direct incorporation of the amine group onto the 2,6-disubstituted pyridine ring via nucleophilic aromatic substitution (SNAr) is a plausible, though potentially complex, strategy. nih.gov In a molecule like 2,3-dibromo-6-benzyloxypyridine, the bromine atoms are activated towards nucleophilic attack. An amine nucleophile could theoretically displace one of the bromides. wikipedia.org The success of such a reaction would depend heavily on the reaction conditions and the relative reactivity of the C2 and C3 positions. Generally, the 2-position of a pyridine ring is more susceptible to nucleophilic attack. researchgate.net

A more common strategy for introducing a primary amine onto a pyridine ring is through the reduction of a nitro group. This method avoids the regioselectivity issues of direct amination of dihalopyridines. The reduction of aromatic nitro compounds is a well-established and highly efficient transformation with a wide variety of available reagents. researchgate.net Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, or chemical reduction using reagents such as tin(II) chloride (SnCl2) in acidic media. researchgate.netorganic-chemistry.org The choice of reducing agent is often dictated by the presence of other functional groups in the molecule. For a substrate like 6-(benzyloxy)-2-bromo-3-nitropyridine, a chemoselective method that does not affect the bromo or benzyloxy groups is essential. Tin(II) chloride is a mild and often suitable choice for such selective reductions. wikipedia.orgresearchgate.net

Catalytic Coupling and Amination Reactions

The 3-amino group of this compound can be further functionalized through various catalytic cross-coupling reactions, most notably the Buchwald-Hartwig amination. This powerful palladium-catalyzed reaction allows for the formation of C-N bonds between an amine and an aryl halide, offering a versatile method for creating more complex molecular architectures.

Palladium-Catalyzed Amination (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance. capes.gov.br The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. The catalytic cycle is understood to proceed through oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.

For a substrate like this compound, the reaction would involve coupling of the 3-amino group with an aryl halide. This allows for the introduction of a wide variety of aryl and heteroaryl substituents at the N3-position.

The choice of phosphine ligand is critical for the success and efficiency of the Buchwald-Hartwig amination. The ligand stabilizes the palladium catalyst and modulates its reactivity. For the amination of 3-aminopyridines, bulky and electron-rich biaryl phosphine ligands have proven to be particularly effective. nih.gov

Key Ligands and Their Impact:

LigandStructureKey Features and Applications in Pyridine Amination
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylA highly effective ligand for the coupling of secondary amines with 3-halo-2-aminopyridines, often providing high yields. nih.gov
BrettPhos 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenylDemonstrates superior performance for the coupling of primary amines, including branched and linear variants, with 3-bromo-2-aminopyridine. nih.gov
XPhos 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenylA versatile and widely used ligand for a variety of C-N cross-coupling reactions, including those involving heteroaryl halides. sigmaaldrich.com
tBuBrettPhos 2-(Di-tert-butylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenylEffective for the coupling of aryl triflates with pyrazole (B372694) derivatives, showcasing its utility in reactions with less reactive electrophiles. organic-chemistry.org

The use of palladacycle precatalysts, such as those derived from RuPhos and BrettPhos, can further enhance catalytic activity and operational simplicity. nih.gov These precatalysts are often more stable and ensure the efficient generation of the active monoligated Pd(0) species. nih.gov For the amination of 3-halo-2-aminopyridines, BrettPhos-precatalyst has been identified as an outstanding catalyst system for reactions with primary amines, while RuPhos-precatalyst is preferred for secondary amines. nih.gov

Microwave-assisted synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to shorter reaction times, higher yields, and improved purity of products. nih.govnih.gov In the context of Buchwald-Hartwig amination, microwave irradiation can significantly enhance the rate of C-N bond formation. nih.govnih.gov

Protocols for microwave-assisted amination of bromopyridines typically involve heating the reaction mixture in a sealed vessel in a microwave reactor. nih.gov For instance, the amination of 3-bromo-2-chloropyridine (B150940) with various aminoethanols has been successfully achieved under microwave irradiation at 180 °C for 1-2 hours, resulting in superior conversions and yields compared to conventional heating methods. nih.gov The use of microwave heating can dramatically reduce reaction times from hours or even days to mere minutes. nih.govnih.gov A study on a double Buchwald-Hartwig amination demonstrated a reduction in reaction time from 24 hours under conventional heating to just 10-30 minutes with microwave assistance, while also achieving higher yields. nih.govnih.gov

The choice of solvent is also a critical parameter in microwave-assisted protocols. Solvents with high dielectric constants, such as dimethylformamide (DMF) or benzotrifluoride (B45747) (BTF), are often preferred as they absorb microwave irradiation more efficiently, leading to rapid and uniform heating of the reaction mixture. organic-chemistry.org

Cross-Coupling Reactions at Bromine Centers

The electron-deficient nature of the pyridine ring, combined with the presence of the bromine atom, facilitates several types of cross-coupling reactions, allowing for the introduction of diverse substituents.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. For substrates like this compound, this reaction enables the introduction of various aryl and heteroaryl groups at the 2-position. The reaction typically employs a palladium catalyst and a base. nih.gov While many Suzuki-Miyaura reactions on haloanilines require protection of the amino group, methods have been developed that can be effective on unprotected ortho-bromoanilines, which are structurally analogous to the target compound. nih.gov

The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent is critical for achieving high yields. For challenging substrates, specialized ligands like SPhos or catalyst systems such as CataXCium A Pd G3 have been shown to be effective. nih.govbeilstein-journals.org

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Bromo-Aminopyridines

Component Example Purpose Source(s)
Catalyst Pd(OAc)₂, CataXCium A Pd G3 Facilitates the C-C bond formation nih.govbeilstein-journals.org
Ligand SPhos, PPh₃ Stabilizes the palladium catalyst and influences reactivity beilstein-journals.orgscirp.org
Boron Source Arylboronic acid, Arylboronic ester Provides the aryl group to be coupled nih.gov
Base K₃PO₄, K₂CO₃, Cs₂CO₃ Activates the organoboron species beilstein-journals.orgwikipedia.org

| Solvent | Toluene (B28343), DMF, 1,4-Dioxane | Solubilizes reactants and influences reaction rate | beilstein-journals.orgwikipedia.org |

The Sonogashira coupling provides a reliable route to synthesize 2-alkynylpyridines from 2-bromopyridine (B144113) precursors. This reaction involves a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine which can also serve as the solvent. wikipedia.org Research on 2-amino-3-bromopyridines has established optimized conditions that are directly applicable to this compound. scirp.orgscirp.org

These studies found that using a combination of a palladium catalyst like palladium(II) trifluoroacetate, a phosphine ligand such as triphenylphosphine, and copper(I) iodide as a co-catalyst in the presence of an amine base like triethylamine (B128534) efficiently produces the desired 3-alkynyl-2-aminopyridine derivatives in high yields. scirp.orgscirp.org The reaction is generally robust and tolerates a wide range of terminal alkynes. researchgate.net

Table 2: Optimized Conditions for Sonogashira Coupling of 2-Amino-3-Bromopyridines

Component Reagent/Condition Role in Reaction Source(s)
Catalyst Pd(CF₃COO)₂ Primary catalyst for the cross-coupling cycle scirp.orgscirp.org
Ligand PPh₃ Stabilizes and activates the palladium catalyst scirp.orgscirp.org
Co-catalyst CuI Facilitates the reaction with the alkyne scirp.orgscirp.org
Base Et₃N Neutralizes the HBr byproduct and can act as a solvent scirp.orgscirp.org
Solvent DMF Reaction medium scirp.orgscirp.org

| Temperature | 100°C | Provides energy to overcome the activation barrier | scirp.orgscirp.org |

Ruthenium-Catalyzed sp3 Arylation

Ruthenium-catalyzed reactions have emerged as a powerful tool for direct C-H bond functionalization. In the context of this compound, the aminopyridine moiety can function as a directing group to facilitate the arylation of sp³ C-H bonds on a separate molecule. bohrium.comnih.gov For instance, in the arylation of benzylic amines, an N-(pyridyl) substituted amine directs the ruthenium catalyst to a benzylic C-H bond. nih.gov

In such a transformation, this compound would not be the substrate undergoing arylation at its bromine center, but rather would be pre-installed on another molecule to direct the arylation at a specific sp³ carbon. The reaction typically uses a ruthenium(II) catalyst, such as [RuCl₂(p-cymene)]₂, with an aryl halide as the aryl source. bohrium.com The pyridine directing group can often be removed after the reaction, allowing for the synthesis of complex bis-arylated products. bohrium.com

Protection and Deprotection Strategies

The presence of the benzyl ether and primary amine groups requires careful management during multi-step syntheses.

The benzyl ether is a common protecting group for alcohols due to its stability under a wide range of conditions. organic-chemistry.org The standard method for its removal is catalytic hydrogenolysis. acsgcipr.org This process typically involves reacting the substrate with hydrogen gas (H₂) or a hydrogen transfer reagent in the presence of a palladium on carbon (Pd/C) catalyst. organic-chemistry.orgacsgcipr.org The reaction cleaves the carbon-oxygen bond, yielding the deprotected alcohol (a hydroxypyridine in this case) and toluene as a byproduct. acsgcipr.org

However, a critical consideration for this compound is that the pyridine ring itself can act as an inhibitor for Pd/C-catalyzed hydrogenolysis. organic-chemistry.org The nitrogen atom of the pyridine can coordinate to the palladium surface, reducing its catalytic activity. organic-chemistry.org This may necessitate screening different catalysts or using specific conditions to achieve efficient deprotection without affecting other reducible groups.

The primary amino group at the 3-position is nucleophilic and can undergo undesired side reactions. libretexts.org To prevent this, it can be protected using various standard protecting groups. Common choices include the formation of carbamates, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). libretexts.orgrsc.org

Boc Group: Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), it is stable to many reaction conditions but can be readily removed with strong acids like trifluoroacetic acid (TFA).

Cbz Group: Installed using benzyl chloroformate (CbzCl), it is stable to acidic and basic conditions but can be cleaved by hydrogenolysis. rsc.org This allows for the simultaneous deprotection of the Cbz group and the benzyl ether if desired.

The choice of protecting group depends on the planned synthetic route and the chemical tolerances of other functional groups in the molecule. In some cases, such as certain Suzuki-Miyaura couplings, the reaction can proceed efficiently on the unprotected amine, circumventing the need for protection and deprotection steps. nih.gov

Chemical Reactivity and Derivatization Pathways

Transformations at the Bromine Moiety

The bromine atom at the 2-position of the pyridine (B92270) ring is a key site for chemical modification, primarily through reductive elimination and nucleophilic substitution reactions. The electron-withdrawing nature of the pyridine nitrogen enhances the electrophilicity of the C2 carbon, making it susceptible to various transformations.

Reductive Elimination Reactions

Reductive elimination reactions at the bromine moiety can lead to either dehalogenation or the formation of new carbon-carbon bonds through homocoupling.

Reductive Dehalogenation: The bromine atom can be selectively removed and replaced with a hydrogen atom. This process, known as reductive dehalogenation, can be achieved using various reducing agents. While direct reductive dehalogenation of 6-(benzyloxy)-2-bromopyridin-3-amine is not extensively documented, analogous transformations on bromopyridines are well-established. These reactions often employ catalytic hydrogenation, for instance, using palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or transfer hydrogenation reagents such as ammonium (B1175870) formate (B1220265). The reaction conditions are typically mild, preserving other functional groups.

Reductive Homocoupling: In the absence of a strong proton source, reductive conditions can promote the coupling of two molecules of the bromopyridine derivative to form a bipyridine. Palladium-catalyzed reductive homocoupling reactions of 2-bromopyridines have been reported, often using a reductant like isopropanol. stackexchange.com The presence of substituents on the pyridine ring can influence the reaction rate, with electron-withdrawing groups generally favoring the reaction. stackexchange.com For this compound, this would lead to the formation of a dimeric structure, which could be a building block for more complex molecular architectures.

Nucleophilic Substitutions

The bromine atom at the 2-position of the pyridine ring is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This is due to the ability of the nitrogen atom in the pyridine ring to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. stackexchange.comyoutube.com A wide variety of nucleophiles can be employed to displace the bromide, leading to a diverse array of substituted pyridines.

Amination Reactions: The bromine can be substituted by various primary and secondary amines to introduce new nitrogen-containing functionalities. This is a common strategy for the synthesis of substituted aminopyridines. The reactions are often catalyzed by copper or palladium complexes, such as in the Buchwald-Hartwig amination, which allows for the formation of C-N bonds under relatively mild conditions. For instance, the reaction of 2-bromopyridines with amines in the presence of a palladium catalyst and a suitable base can proceed with high efficiency. rsc.org

Alkoxylation and Aryloxylation: Alkoxides and phenoxides can serve as nucleophiles to displace the bromine atom, leading to the formation of the corresponding ethers. These reactions are typically carried out under basic conditions to generate the nucleophilic alkoxide or phenoxide in situ. For example, reacting a 2-bromopyridine (B144113) with sodium ethoxide in ethanol (B145695) can yield the corresponding 2-ethoxypyridine. pipzine-chem.com

Thiolation: Similarly, thiolates can displace the bromine to form thioethers. The reaction of 2-bromopyridines with thiols, such as 2-aminoethanethiol, in the presence of a base like sodium ethoxide, provides the corresponding thio-substituted pyridines. pipzine-chem.com

Reactivity of the Amine Group

The amine group at the 3-position is a versatile functional handle that can be readily modified through various reactions, including acylation, alkylation, and participation in the formation of condensed heterocyclic systems.

Amine Functionalization: Acylation and Alkylation

Acylation: The primary amine group of this compound is nucleophilic and can be easily acylated using acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction leads to the formation of the corresponding amide derivatives. These amides can be important intermediates in multi-step syntheses or can themselves be the target molecules with desired biological activities. The acylation of 3-aminopyridines is a standard transformation in organic synthesis. pipzine-chem.com

Alkylation: The amine group can also undergo alkylation with alkyl halides or other alkylating agents. Mono- or di-alkylation can be achieved by carefully controlling the reaction conditions and the stoichiometry of the reagents. For instance, the N-alkylation of aminopyridines can be performed using heterogeneous catalysts. youtube.com Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can also be employed for the N-arylation of the amine group. rsc.org

Formation of Condensed Heterocyclic Systems

The 1,2-diamine-like arrangement of the amine group at the 3-position and the potential for a nucleophilic attack at the 2-position (after substitution of the bromine) makes this scaffold an excellent precursor for the synthesis of fused heterocyclic systems. These systems are of significant interest in medicinal chemistry due to their diverse pharmacological activities.

Synthesis of Imidazo[4,5-b]pyridines: Following the nucleophilic substitution of the bromine at the 2-position with an amine, the resulting 2,3-diaminopyridine (B105623) derivative can be cyclized to form an imidazo[4,5-b]pyridine ring system. This cyclization can be achieved by reacting the diamine with various one-carbon synthons like aldehydes, formic acid, or their derivatives. nih.govnih.gov For example, the reaction of a 2,3-diaminopyridine with a benzaldehyde (B42025) derivative can yield a 2-phenylimidazo[4,5-b]pyridine. nih.gov Palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles has also been shown to be a facile route to imidazo[4,5-b]pyridines. deepdyve.com

Synthesis of Pyrido[2,3-b]pyrazines: The 2,3-diaminopyridine intermediate can also be condensed with 1,2-dicarbonyl compounds to form pyrido[2,3-b]pyrazines. For instance, the reaction with a diketone in a suitable solvent can lead to the formation of the pyrazine (B50134) ring fused to the pyridine core. These compounds have been investigated for their photophysical and biological properties. rsc.orgnih.govrsc.org

Chemical Modifications of the Benzyloxy Group

The benzyloxy group at the 6-position serves as a protecting group for the hydroxyl functionality and can be cleaved under various conditions to reveal the corresponding pyridinol. This deprotection step is often a crucial final step in the synthesis of target molecules.

Hydrogenolysis: The most common method for the cleavage of a benzyl (B1604629) ether is catalytic hydrogenolysis. This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) and a source of hydrogen, such as hydrogen gas or a hydrogen transfer reagent like ammonium formate or cyclohexene. organic-chemistry.org This method is generally clean and high-yielding, with toluene (B28343) being the byproduct.

Acidic Cleavage: Strong acids can also cleave benzyl ethers, although this method is less common due to the harsh conditions that might not be compatible with other functional groups in the molecule. organic-chemistry.org

Oxidative Cleavage: Oxidative methods for debenzylation are also available. For example, treatment with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can effect the cleavage of benzyl ethers, particularly those with electron-donating groups on the benzyl ring. organic-chemistry.org

Cleavage Reactions of the Benzyl Ether

The benzyl ether in this compound serves as a common protecting group for the hydroxyl functionality. Its removal, or debenzylation, is a critical step to unmask the hydroxyl group for further reactions. A variety of methods can be employed for this transformation, with the choice of reagent often depending on the desired functional group tolerance. organic-chemistry.orgmpg.de

Standard methods for benzyl ether cleavage include catalytic hydrogenolysis, Birch reduction, and oxidation. mpg.deaobchem.com However, these conditions can be harsh and may not be compatible with other functional groups present in the molecule. mpg.deaobchem.com Milder and more selective methods have been developed. For instance, the use of a boron trichloride–dimethyl sulfide (B99878) complex (BCl₃·SMe₂) allows for efficient debenzylation under gentle conditions, tolerating a wide array of other functionalities. organic-chemistry.org Another approach involves visible-light-mediated oxidative debenzylation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as a photooxidant, which can cleave benzyl ethers in the presence of sensitive groups like azides and alkenes. mpg.de

Table 1: Selected Reagents for Benzyl Ether Cleavage

Reagent/Method Conditions Characteristics Reference
Catalytic Hydrogenolysis H₂, Pd/C Common, but can be non-selective. mpg.dethieme-connect.de
Boron trichloride–dimethyl sulfide (BCl₃·SMe₂) Dichloromethane or ether Mild, selective, tolerates many functional groups. organic-chemistry.org
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) Visible light Mild, oxidative cleavage, good functional group tolerance. mpg.de
Sodium metal Liquid ammonia Reductive cleavage. thieme-connect.de

The debenzylation of this compound yields 2-bromo-6-hydroxypyridin-3-amine, a key intermediate for further diversification.

Subsequent Functionalization of the Hydroxyl Group

Upon cleavage of the benzyl ether to reveal the hydroxyl group, 2-bromo-6-hydroxypyridin-3-amine becomes available for a range of functionalization reactions at the oxygen atom. The reactivity of the hydroxypyridine core is well-established, allowing for transformations such as etherification, esterification, and conversion into a sulfonate ester for subsequent cross-coupling reactions.

For example, the hydroxyl group can be alkylated to form new ethers or acylated to introduce ester functionalities. The formation of a triflate (trifluoromethanesulfonate) by reaction with triflic anhydride (B1165640) provides an excellent leaving group, enabling palladium-catalyzed cross-coupling reactions to introduce new carbon or heteroatom substituents at the 6-position. The crystal structure of related compounds like 2-bromo-3-hydroxy-6-methylpyridine shows the involvement of the hydroxyl group in hydrogen bonding, indicating its accessibility for chemical reactions. nih.govresearchgate.net

Pyridine Ring Modulations and Transformations

The pyridine ring of this compound, and its debenzylated counterpart, offers multiple sites for modification, primarily involving the bromo and amino substituents.

The bromine atom at the 2-position is particularly susceptible to nucleophilic aromatic substitution and is an ideal handle for various palladium-catalyzed cross-coupling reactions. For instance, Buchwald-Hartwig amination can be employed to replace the bromine with a wide range of primary or secondary amines, a reaction well-documented for similar 2-bromopyridine systems. georgiasouthern.edugeorgiasouthern.edugeorgiasouthern.edu This allows for the synthesis of a diverse library of 2,6-disubstituted 3-aminopyridine (B143674) derivatives.

The amino group at the 3-position can also be readily functionalized. Standard reactions include acylation to form amides, alkylation, or diazotization to yield a diazonium salt, which can then be converted into a variety of other functional groups. These transformations, in conjunction with the reactions at the 2- and 6-positions, provide a powerful strategy for the synthesis of highly substituted and functionally diverse pyridine-based compounds.

Table 2: Potential Derivatization Reactions

Reaction Type Position Reagents/Conditions Potential Product
Buchwald-Hartwig Amination C2-Br Pd catalyst, ligand, base, amine 2-Amino-6-(benzyloxy)pyridin-3-amine derivatives
Suzuki Coupling C2-Br Pd catalyst, base, boronic acid 6-(Benzyloxy)-2-arylpyridin-3-amine
O-Alkylation C6-OH (after debenzylation) Base, alkyl halide 2-Bromo-6-alkoxypyridin-3-amine
N-Acylation N3-NH₂ Acyl chloride, base N-(6-(Benzyloxy)-2-bromopyridin-3-yl)amide

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, a detailed picture of the carbon-hydrogen framework can be constructed.

Proton NMR (¹H NMR) Chemical Shift Analysis

In the ¹H NMR spectrum of 6-(benzyloxy)-2-bromopyridin-3-amine, distinct signals are expected for the protons of the pyridine (B92270) ring, the benzyloxy group, and the amine group. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The protons of the pyridine ring are expected to appear in the aromatic region, typically between 6.0 and 8.5 ppm. The electron-withdrawing nature of the bromine atom and the nitrogen atom within the ring, along with the electron-donating effect of the benzyloxy and amino groups, will cause specific shifts for the two pyridine protons. The proton at position 4 is anticipated to be a doublet, coupled to the proton at position 5. Similarly, the proton at position 5 will also appear as a doublet.

The five protons of the phenyl ring in the benzyloxy group will likely resonate in the range of 7.2 to 7.5 ppm. The methylene (B1212753) protons (-CH₂-) of the benzyloxy group are expected to produce a singlet around 5.3 ppm. The protons of the primary amine group (-NH₂) are anticipated to show a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
Pyridine H-47.0 - 7.3Doublet
Pyridine H-56.8 - 7.1Doublet
Phenyl H (ortho, meta, para)7.2 - 7.5Multiplet
Benzylic CH₂~5.3Singlet
Amine NH₂Variable (e.g., 4.5 - 5.5)Broad Singlet

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon NMR (¹³C NMR) Resonance Assignments

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct resonances are expected for each of the 12 carbon atoms.

The carbon atoms of the pyridine ring will appear in the downfield region, typically between 100 and 160 ppm. The carbon atom bearing the bromine (C-2) is expected to be significantly shielded compared to an unsubstituted pyridine, while the carbon attached to the benzyloxy group (C-6) and the amino group (C-3) will also show characteristic shifts. The carbons of the phenyl ring will resonate in the 127-136 ppm range, with the ipso-carbon (attached to the ether oxygen) appearing more downfield. The methylene carbon of the benzyloxy group is expected around 70 ppm.

Table 2: Predicted ¹³C NMR Resonance Assignments for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Pyridine C-2105 - 115
Pyridine C-3140 - 150
Pyridine C-4120 - 130
Pyridine C-5115 - 125
Pyridine C-6155 - 165
Benzylic CH₂68 - 72
Phenyl C-ipso135 - 138
Phenyl C-ortho, C-meta127 - 129
Phenyl C-para128 - 130

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For instance, a cross-peak between the signals of the H-4 and H-5 protons of the pyridine ring would confirm their adjacent relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign each proton signal to its corresponding carbon signal in the pyridine and phenyl rings, as well as the benzylic CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. For example, correlations would be expected between the benzylic CH₂ protons and the C-6 of the pyridine ring, as well as the ipso-carbon of the phenyl ring, confirming the benzyloxy linkage. Correlations between the amine protons and the C-3 and C-4 carbons of the pyridine ring would further solidify the structural assignment.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of the compound. For this compound (C₁₂H₁₁BrN₂O), the expected exact mass would be calculated. The presence of bromine would be indicated by a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Table 3: Predicted HRMS Data for this compound

Ion Calculated m/z
[M(⁷⁹Br)+H]⁺279.0131
[M(⁸¹Br)+H]⁺281.0111

Note: These values are calculated based on the most abundant isotopes of each element.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound would be expected to show several characteristic absorption bands. The N-H stretching vibrations of the primary amine group should appear as two distinct bands in the region of 3300-3500 cm⁻¹. nih.gov The C-N stretching of the aromatic amine is expected in the 1250-1335 cm⁻¹ range. nih.gov The C-O stretching of the ether linkage in the benzyloxy group would likely be observed between 1200 and 1275 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the pyridine and benzene (B151609) rings would appear in the 1400-1600 cm⁻¹ region. The presence of the C-Br bond would result in a stretching vibration in the fingerprint region, typically below 700 cm⁻¹.

Table 4: Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹)
N-H Stretch (primary amine)3300 - 3500 (two bands)
Aromatic C-H Stretch3000 - 3100
C=C and C=N Stretch (aromatic)1400 - 1600
C-N Stretch (aromatic amine)1250 - 1335
C-O Stretch (aryl ether)1200 - 1275
C-Br Stretch< 700

Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of atoms within the molecule. A comprehensive analysis would involve both experimental measurements and computational modeling to assign specific vibrational modes.

Theoretical Vibrational Frequencies: A detailed study would typically employ Density Functional Theory (DFT) calculations to predict the vibrational frequencies. These theoretical values, when scaled, offer a powerful tool for assigning the experimentally observed IR and Raman bands.

Interactive Data Table: Hypothetical Vibrational Mode Analysis

Vibrational ModePredicted Frequency (cm⁻¹) (DFT)Experimental IR (cm⁻¹)Experimental Raman (cm⁻¹)Assignment
ν(N-H) symmetric stretchData not availableData not availableData not availableAmine group
ν(N-H) asymmetric stretchData not availableData not availableData not availableAmine group
δ(N-H) scissoringData not availableData not availableData not availableAmine group
ν(C-H) aromatic stretchData not availableData not availableData not availablePyridine & Benzyl (B1604629) rings
ν(C=C) / ν(C=N) ring stretchData not availableData not availableData not availablePyridine & Benzyl rings
ν(C-O-C) ether stretchData not availableData not availableData not availableBenzyloxy group
ν(C-Br) stretchData not availableData not availableData not availableBromo substituent

This table is a template demonstrating how data would be presented. No experimental or theoretical values for this compound are currently available in the searched literature.

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing Analysis

Understanding how individual molecules of the compound pack together in a crystal lattice is fundamental to predicting its physical properties. This analysis would describe the unit cell parameters and the symmetry operations that define the crystal structure.

Interactive Data Table: Hypothetical Crystallographic Data

ParameterValue
Chemical FormulaC₁₂H₁₁BrN₂O
Formula Weight279.14 g/mol
Crystal SystemData not available
Space GroupData not available
Unit Cell Dimensionsa = ? Å, b = ? Å, c = ? Å
α = ? °, β = ? °, γ = ? °
VolumeData not available
Z (molecules per unit cell)Data not available
Density (calculated)Data not available

This table represents the standard format for crystallographic data. The values for this compound are not available.

Intermolecular Interactions in Crystalline States

The forces that govern the packing of molecules in a crystal, such as hydrogen bonds and π-π stacking, are critical to its stability and properties. For this compound, one would expect to analyze potential hydrogen bonds involving the amine group and the pyridine nitrogen, as well as π-π interactions between the aromatic rings. A detailed analysis would quantify the distances and angles of these interactions to determine their strength and significance in the crystal lattice.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for investigating the electronic structure and related properties of molecules. These calculations are performed in silico and can predict a range of parameters that are often in good agreement with experimental data.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311G, to approximate the solutions to the Schrödinger equation. researchgate.netorientjchem.orginpressco.com This methodology allows for the optimization of the molecule's geometry to its lowest energy state and the calculation of various electronic properties.

For 6-(Benzyloxy)-2-bromopyridin-3-amine, a DFT study would begin with the optimization of its three-dimensional structure. This process would determine the most stable arrangement of its atoms in space, providing predicted bond lengths and angles. Based on studies of similar substituted pyridines, the pyridine (B92270) ring is expected to be planar. researchgate.net The benzyloxy and amine groups will have specific orientations relative to this ring.

The electronic properties derived from DFT calculations can offer insights into the molecule's reactivity. The distribution of electron density, for instance, can be visualized using a molecular electrostatic potential (MEP) map. researchgate.netresearchgate.netlibretexts.orgavogadro.ccyoutube.com On an MEP map, regions of negative potential (typically colored red) indicate areas rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the nitrogen of the pyridine ring and the oxygen of the benzyloxy group are expected to be regions of negative potential, whereas the amino group's hydrogens would be areas of positive potential.

Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-311G)

Parameter Predicted Value
C2-Br Bond Length (Å) 1.89
C3-N Bond Length (Å) 1.39
C6-O Bond Length (Å) 1.36
O-CH₂ Bond Length (Å) 1.43
C2-C3-N Angle (°) 121.5
C5-C6-O Angle (°) 118.0
C6-O-CH₂ Angle (°) 117.5

Note: These are hypothetical values based on typical bond lengths and angles for similar functional groups in related structures.

DFT calculations can also be used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions are valuable for interpreting experimental spectra and confirming the structure of a synthesized compound.

NMR Chemical Shifts: The chemical shifts in ¹H and ¹³C NMR spectra are highly dependent on the electronic environment of each nucleus. tandfonline.comnih.gov For this compound, the aromatic protons on the pyridine and benzyl (B1604629) rings would appear in the typical downfield region. The protons of the methylene (B1212753) bridge (-CH₂-) would likely appear as a singlet. The chemical shifts of the pyridine ring carbons would be influenced by the electron-donating amino and benzyloxy groups and the electron-withdrawing bromo group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
H (Pyridine Ring) 6.8 - 7.5 -
H (Amine) 4.5 - 5.5 -
H (Benzyl CH₂) 5.3 -
H (Benzyl Ring) 7.2 - 7.4 -
C2 (Pyridine) - 110
C3 (Pyridine) - 130
C4 (Pyridine) - 115
C5 (Pyridine) - 140
C6 (Pyridine) - 160
C (Benzyl CH₂) - 70
C (Benzyl Ring) - 127 - 136

Note: These are hypothetical values based on typical chemical shifts for aminopyridines and benzyl ethers. researchgate.netresearchgate.net

Vibrational Frequencies: The vibrational spectrum (FTIR and Raman) of a molecule provides a fingerprint based on the vibrations of its chemical bonds. researchgate.netresearchgate.netmdpi.comscirp.org DFT calculations can predict these vibrational modes and their corresponding frequencies. For this compound, characteristic vibrational modes would include N-H stretching of the amine, C-Br stretching, C-O stretching of the ether, and various C-H and C=C/C=N stretching and bending modes of the aromatic rings.

Table 3: Predicted Major Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹)
N-H Stretch (Amine) 3300 - 3500
C-H Stretch (Aromatic) 3000 - 3100
C-H Stretch (Aliphatic) 2850 - 3000
C=N/C=C Stretch (Pyridine) 1400 - 1600
C-O Stretch (Ether) 1200 - 1300
C-Br Stretch 500 - 650

Note: These are hypothetical values based on characteristic vibrational frequencies for the functional groups present.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. researchgate.netirjweb.com The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netacs.org A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring system, while the LUMO may have significant contributions from the pyridine ring and the benzyloxy moiety. The HOMO-LUMO gap would provide a quantitative measure of its electronic excitability.

Table 4: Predicted Frontier Molecular Orbital Energies for this compound

Parameter Predicted Energy (eV)
HOMO Energy -5.8
LUMO Energy -1.2
HOMO-LUMO Gap 4.6

Note: These are hypothetical values based on calculations for similar aromatic amines and ethers. researchgate.netyoutube.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are computational techniques that can predict the conformational preferences and potential interactions of a molecule.

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. nih.govnih.govchemrxiv.org For this compound, the key flexible bonds are the C-O-C linkage of the benzyl ether and the C-N bond of the amino group. Rotation around these bonds can lead to different conformers. The benzyloxy group, in particular, can adopt various orientations relative to the pyridine ring. organic-chemistry.orgacs.org Molecular mechanics or DFT calculations can be used to map the potential energy surface as a function of these dihedral angles to identify the low-energy, and therefore most populated, conformations.

If this compound is considered as a potential ligand for a biological target, such as a protein kinase, molecular docking simulations can predict its binding mode and affinity. nih.govacs.orgmdpi.com Kinases are a common target for inhibitors containing substituted pyridine scaffolds. nih.gov

Molecular docking algorithms place the ligand into the binding site of the target protein and score the different poses based on intermolecular interactions. frontiersin.org Key interactions for this molecule could include:

Hydrogen bonding: The amino group can act as a hydrogen bond donor, and the pyridine nitrogen and ether oxygen can act as hydrogen bond acceptors.

Halogen bonding: The bromine atom can participate in halogen bonds with electron-rich atoms like oxygen or sulfur in the protein's active site. acs.orgnih.govresearchgate.netresearchgate.net

Aromatic interactions: The pyridine and benzyl rings can engage in π-π stacking or hydrophobic interactions with aromatic residues in the binding pocket.

These predicted interactions can guide the rational design of more potent and selective analogues. Machine learning models are also increasingly used in conjunction with docking to improve the accuracy of binding affinity predictions. researchgate.net

Analysis of Intermolecular Interactions

The assembly of molecules in the crystalline state is governed by a delicate balance of attractive and repulsive non-covalent interactions. A thorough computational analysis of the crystal structure of this compound would be essential to quantitatively and qualitatively describe these interactions.

Hydrogen Bonding Networks

Hydrogen bonds are among the most critical directional interactions in determining molecular packing. In the hypothetical crystal structure of this compound, the primary amine group (-NH₂) would be the principal hydrogen bond donor. The nitrogen and oxygen atoms of the pyridine ring and the benzyloxy group, respectively, could act as hydrogen bond acceptors.

Table 1: Hypothetical Hydrogen Bond Parameters for this compound

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)∠D-H···A (°)Symmetry Operation
N-H···NDataDataDataDataData
N-H···ODataDataDataDataData
C-H···NDataDataDataDataData
C-H···ODataDataDataDataData
(This table is illustrative and requires experimental crystal structure data for population.)

Pi-Stacking Interactions

The presence of two aromatic rings—the pyridine and the benzyl groups—in this compound suggests the high likelihood of π-stacking interactions. These can occur between the pyridine and benzyl rings of adjacent molecules or between identical ring types. The geometry of these interactions (e.g., face-to-face, parallel-displaced, or T-shaped) would be analyzed.

Key parameters for quantifying π-stacking interactions include the inter-planar distance between the aromatic rings, the slip angle, and the centroid-to-centroid distance. These parameters help in understanding the nature and strength of the π-system overlaps.

Table 2: Potential π-Stacking Interaction Parameters in this compound

Interacting RingsCentroid-to-Centroid Distance (Å)Inter-planar Distance (Å)Slip Angle (°)Type of Interaction
Pyridine···PyridineDataDataDataData
Benzyl···BenzylDataDataDataData
Pyridine···BenzylDataDataDataData
(This table is illustrative and requires experimental crystal structure data for population.)

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. By mapping properties such as dnorm (normalized contact distance), shape index, and curvedness onto the surface, a detailed picture of the molecular environment can be obtained.

The dnorm surface would highlight regions of close intermolecular contacts, with red spots indicating interactions shorter than the van der Waals radii, such as strong hydrogen bonds. The shape index would be instrumental in identifying π-stacking interactions, which appear as characteristic adjacent red and blue triangles.

A 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. This plot of de (distance to the nearest nucleus external to the surface) versus di (distance to the nearest nucleus internal to the surface) allows for the deconvolution of the Hirshfeld surface into contributions from specific atom pairs (e.g., H···H, C···H, O···H, N···H, Br···H). This would provide a percentage contribution of each type of interaction to the total crystal packing.

Table 3: Predicted Contributions to the Hirshfeld Surface for this compound

Interaction TypePredicted Contribution (%)
H···HData
C···H/H···CData
O···H/H···OData
N···H/H···NData
Br···H/H···BrData
C···CData
OtherData
(This table is illustrative and requires experimental crystal structure data for population.)

Academic and Research Applications in Chemical Sciences

Role as a Versatile Building Block in Synthetic Organic Chemistry

The strategic placement of reactive sites on the 6-(Benzyloxy)-2-bromopyridin-3-amine molecule makes it an exceptionally useful building block for synthetic chemists. The bromine atom allows for various cross-coupling reactions, the amino group serves as a key nucleophile or a point for further functionalization, and the benzyloxy group can act as a protecting group that can be removed in later synthetic steps to reveal a hydroxyl functionality.

Construction of Complex Heterocyclic Frameworks

A primary application of this compound is in the synthesis of fused heterocyclic systems, most notably pyrido[2,3-d]pyrimidines. bldpharm.comnih.gov This class of compounds is of significant interest due to their structural similarity to purines, which allows them to interact with a variety of biological targets. nih.gov The synthesis of these frameworks often involves the cyclization of the aminopyridine with various reagents to form the fused pyrimidine (B1678525) ring.

For instance, the amino group of this compound can react with reagents like diethyl oxalate (B1200264) followed by intramolecular cyclization to construct the pyridopyrimidine core. mdpi.com The bromine atom can then be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce a wide range of substituents at this position, further increasing the molecular complexity and diversity of the resulting heterocyclic frameworks.

Synthesis of Libraries of Analogues for Screening

In modern drug discovery, the ability to rapidly generate a large number of structurally related compounds, or a library of analogues, for biological screening is crucial. The chemical handles present on this compound make it an ideal starting material for diversity-oriented synthesis.

By systematically varying the reactants that engage with the amino and bromo functionalities, chemists can create extensive libraries of pyrido[2,3-d]pyrimidines and other related heterocycles. For example, a variety of aldehydes can be reacted with the amino group, and a diverse set of boronic acids or amines can be coupled at the bromo position. This systematic variation allows for the exploration of the structure-activity relationship (SAR) of the synthesized compounds, which is a critical step in optimizing lead compounds in drug development.

Significance in Medicinal Chemistry Research

The pyrido[2,3-d]pyrimidine (B1209978) scaffold, readily accessible from this compound, is a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. This has led to its extensive use in the design and development of new therapeutic agents.

Design of Novel Small Molecule Inhibitors

A significant area of application for derivatives of this compound is in the development of small molecule kinase inhibitors. nih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. thermofisher.comresearchgate.net

Specifically, the pyrido[2,3-d]pyrimidine core has been identified as a potent scaffold for inhibitors of p38 mitogen-activated protein (MAP) kinase and Pim-1 kinase. bldpharm.com The inhibition of p38 MAP kinase is a therapeutic strategy for inflammatory diseases, while Pim-1 kinase is a target in oncology. bldpharm.com The derivatives synthesized from this compound can be tailored to fit into the ATP-binding pocket of these kinases, thereby inhibiting their activity.

Target Kinase Therapeutic Area Role of Pyrido[2,3-d]pyrimidine Scaffold
p38 MAP KinaseInflammatory DiseasesActs as a core structure for designing selective inhibitors that modulate inflammatory responses.
Pim-1 KinaseOncologyProvides a framework for developing potent inhibitors with cytotoxic effects on cancer cells. bldpharm.com
BCR-ABL KinaseOncology (CML)Serves as a basis for inhibitors targeting the kinase responsible for chronic myeloid leukemia. nih.gov

Scaffold for Bioactive Compound Development

The structural rigidity and the potential for introducing multiple points of diversity make the heterocyclic systems derived from this compound excellent scaffolds for the development of a wide range of bioactive compounds. A scaffold provides the basic molecular framework from which a series of compounds can be built.

The ability to modify the substituents at various positions of the pyrido[2,3-d]pyrimidine ring system allows medicinal chemists to fine-tune the pharmacological properties of the molecules, such as their potency, selectivity, and pharmacokinetic profile. This iterative process of design, synthesis, and testing is central to the development of new drugs.

Bioactive Compound Class Key Structural Features from Scaffold Therapeutic Potential
Kinase InhibitorsFused pyridine (B92270) and pyrimidine rings mimicking purines.Anti-cancer, Anti-inflammatory nih.govresearchgate.net
Antiviral AgentsNitrogen-rich heterocyclic core.Inhibition of viral replication.
CNS AgentsModifiable peripheral chemical groups.Treatment of neurological disorders.

Chemical Tool for Biological Probe Synthesis

While less documented, the inherent reactivity of this compound suggests its potential as a starting material for the synthesis of chemical probes. These probes, which can be fluorescently labeled or tagged with other reporter groups, are invaluable tools in chemical biology for studying the function and localization of proteins and other biomolecules within living systems.

The amino group on the scaffold could be functionalized with a linker attached to a fluorophore, while the rest of the molecule is designed to bind to a specific biological target. Such probes could be used in fluorescence microscopy or other bio-imaging techniques to visualize biological processes in real-time. The aminopyridine core itself is a potential scaffold for fluorescent probes. mdpi.com Although direct examples starting from this compound are not prevalent in the literature, its chemical functionalities make it a plausible candidate for such applications.

Potential for Catalyst and Ligand Design

The molecular architecture of this compound, featuring a pyridine ring substituted with a bromine atom, an amino group, and a benzyloxy group, presents significant potential for the design and synthesis of novel catalysts and ligands. The strategic positioning of these functional groups offers multiple avenues for modification, allowing for the creation of bespoke molecules tailored for specific catalytic applications. The inherent reactivity of the aminopyridine scaffold is well-established in coordination chemistry and catalysis, forming the basis for its utility.

The primary amine and the pyridine nitrogen atom can act as a bidentate chelate, coordinating to a metal center to form stable complexes. ekb.eg Such metal complexes are central to homogeneous catalysis. The electronic properties of the pyridine ring, and consequently the donor properties of the ligand, can be modulated by the substituents. The electron-donating amino group and the benzyloxy group influence the electron density on the pyridine ring, which in turn affects the stability and reactivity of the resulting metal complex.

A key feature of this compound is the presence of a bromine atom at the 2-position of the pyridine ring. This halogen provides a reactive site for various palladium-catalyzed cross-coupling reactions, which are powerful tools for carbon-carbon and carbon-nitrogen bond formation. libretexts.org For instance, Suzuki-Miyaura coupling can be employed to introduce new aryl or vinyl groups by reacting the bromo-substituted pyridine with an appropriate boronic acid. nih.gov This allows for the synthesis of more complex, sterically demanding ligands. Similarly, Buchwald-Hartwig amination could be used to introduce a secondary or tertiary amine at this position, leading to the formation of polydentate ligands. nih.gov The ability to perform these transformations without the need for protecting the primary amine group is a significant advantage in synthetic design. nih.gov

Furthermore, the amino group itself can be a site for further functionalization. It can be acylated or alkylated to introduce additional coordinating groups, thereby increasing the denticity of the resulting ligand. For example, reaction with appropriate reagents could lead to the formation of phosphino-amine (PN) ligands, which have shown promise in ruthenium-catalyzed reactions. scispace.comresearchgate.net The development of such customized ligands is crucial for advancing catalyst discovery and performance. scispace.com

While direct catalytic applications of ligands synthesized specifically from this compound are not extensively documented in the literature, the foundational chemistry of substituted aminopyridines strongly supports its potential in this field. The synthesis of related bromo-aminopyridine derivatives and their use in creating multimetallic complexes and scaffolded ligands has been explored. georgiasouthern.edu These studies highlight the versatility of the aminopyridine framework in constructing complex molecular architectures for catalysis. The combination of a chelating aminopyridine unit with a synthetically versatile bromo substituent makes this compound a promising building block for the development of new and efficient catalysts for a wide range of chemical transformations.

Future Perspectives and Research Directions

Exploration of Sustainable and Green Synthetic Routes

The chemical industry's increasing focus on environmental stewardship necessitates the development of more sustainable and green synthetic methodologies. For a molecule like 6-(benzyloxy)-2-bromopyridin-3-amine, this translates to reimagining its synthesis and subsequent transformations to minimize waste, reduce energy consumption, and utilize less hazardous materials.

Future research will likely prioritize the development of one-pot multicomponent reactions for the synthesis of the pyridine (B92270) core, a strategy that enhances atom economy and reduces reaction times. nih.gov The use of green catalysts, such as iron-based catalysts, and environmentally benign solvents like water or ethanol (B145695), are also promising avenues. rsc.orgacs.org Microwave-assisted synthesis, a recognized green chemistry tool, offers a pathway to significantly shorten reaction times and improve yields for the preparation of pyridine derivatives. nih.gov The principles of green chemistry can be further applied to the functionalization of the this compound scaffold, for instance, by employing catalytic processes that reduce the need for stoichiometric reagents. biosynce.com

Development of Chemo- and Regioselective Transformations

The presence of three distinct functional groups on the pyridine ring of this compound presents both an opportunity and a challenge for synthetic chemists. The ability to selectively modify one site without affecting the others is paramount for the efficient construction of complex molecules.

Future research will undoubtedly focus on the development of highly chemo- and regioselective transformation protocols. This includes the selective N-arylation of the amino group, a challenging reaction that can be prone to side reactions. acs.org Advanced catalytic systems, perhaps leveraging transition metals like palladium or ruthenium, will be crucial for achieving high selectivity in cross-coupling reactions at the C2-bromo position, while preserving the benzyloxy and amino functionalities. mdpi.com Furthermore, methods for the selective functionalization of other positions on the pyridine ring through C-H activation are an active area of research and could provide novel pathways for derivatization. acs.orgnih.gov The development of orthogonal protecting group strategies will also be essential to orchestrate multi-step synthetic sequences.

Computational Design and Virtual Screening of Derivatives

The integration of computational chemistry into the drug discovery and materials science workflow has revolutionized the way new molecules are designed and evaluated. For derivatives of this compound, computational tools offer a powerful approach to predict and prioritize compounds with desired properties before their synthesis.

Virtual screening of libraries based on the this compound scaffold can be employed to identify potential drug candidates by docking them into the active sites of biological targets. nih.govnih.gov This in silico approach can rapidly assess vast numbers of virtual compounds, saving significant time and resources compared to traditional high-throughput screening. enamine.netbohrium.com Quantum mechanics (QM) calculations can be utilized to predict the reactivity and electronic properties of different derivatives, guiding the design of molecules with specific electronic or optical properties for materials science applications. frontiersin.org Structure-based drug design, informed by computational modeling, can facilitate the rational design of potent and selective inhibitors for various therapeutic targets. mdpi.com

Integration with High-Throughput Synthesis Methodologies

To fully capitalize on the insights gained from computational design and virtual screening, the ability to rapidly synthesize and test libraries of compounds is essential. High-throughput synthesis methodologies, including automated and flow chemistry approaches, are set to play a pivotal role in the future exploration of the chemical space around this compound.

Automated synthesis platforms can be programmed to perform a series of reactions in parallel, enabling the rapid generation of a diverse set of derivatives for biological evaluation. nih.gov Flow chemistry, where reagents are continuously pumped through a reactor, offers advantages in terms of safety, scalability, and reaction control, making it an attractive technology for the synthesis of pyridine-based libraries. The modular nature of flow synthesis is particularly well-suited for the systematic exploration of structure-activity relationships by allowing for the easy variation of building blocks. nih.gov The combination of high-throughput synthesis with in-line purification and analysis will create a powerful workflow for accelerating the discovery of new functional molecules derived from this compound.

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